7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-5-4-6-15(11-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-7-9-17(26-3)10-8-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUESWNADPULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of Thiazole and Pyridazine Rings : The thiazole ring is synthesized first, followed by the introduction of the pyridazine moiety.
- Reagents and Conditions : The synthesis often employs catalysts such as Lewis acids and requires specific solvents to optimize yield and purity.
Biological Activities
The compound exhibits a range of biological activities that are summarized in the following table:
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.
- Oxidative Stress Modulation : By acting as an antioxidant, it helps mitigate oxidative damage in cells.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Anticancer Study : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Activity : Research indicated that this compound displayed broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazolo[4,5-d]pyridazinones exhibit diverse biological activities depending on substituent type and position. Key analogs and their substituent effects are summarized below:
Key Observations :
- Electron-donating groups (e.g., 4-MeOPh in the target compound) enhance analgesic activity compared to electron-withdrawing groups (e.g., 4-FPh in ) .
- Bulkier substituents (e.g., phenethyl in ) increase molecular weight and may reduce solubility but improve receptor binding .
- Heteroaromatic substituents (e.g., thienyl in ) correlate with antiviral activity, suggesting divergent structure-activity relationships (SAR) compared to aryl-substituted analogs .
Analgesic and Anti-inflammatory Effects
- Demchenko et al. () demonstrated that derivatives with electron-donating aryl groups (e.g., 4-MeOPh, 2-furyl) at position 7 exhibit superior analgesic activity to ketorolac in rodent models . The target compound’s 4-MeOPh group aligns with this trend.
- Isoxazolo[4,5-d]pyridazinones () showed morphine-like analgesia, highlighting the importance of the pyridazinone core, though fused ring systems (isoxazole vs. thiazole) alter activity profiles .
Antiviral Activity
Physicochemical Properties
Table 2: Molecular Properties of Selected Analogs
Insights :
- The target compound’s 4-methoxyphenyl group improves solubility relative to purely hydrophobic substituents (e.g., ethylphenyl in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one?
- Methodology :
- Stepwise condensation : Use 4-methoxyaniline derivatives as starting materials. For example, react 2-(benzyloxy)-5-azoaryl benzaldehyde with 4-methoxyaniline to form intermediate amines, followed by cyclization with mercaptoacetic acid under reflux in ethanol (yield ~51%) .
- Solvent selection : Ethanol or DMF/EtOH (1:1) mixtures are optimal for recrystallization to improve purity .
- Catalysts : Phosphorus oxychloride (POCl₃) can facilitate cyclization at 120°C .
Q. How is the crystal structure of this compound verified experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL-2018 yields R-factors < 0.05, confirming bond lengths (mean C–C = 0.002 Å) and angles .
- Data validation : Cross-check with CCDC deposition numbers (e.g., CCDC 823401) to ensure reproducibility .
Intermediate Research Questions
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .
- Thermogravimetric analysis (TGA) : Monitor decomposition at >250°C to assess thermal stability .
- IR spectroscopy : Confirm functional groups (e.g., thiazolidinone C=O stretch at 1680 cm⁻¹) .
Q. How can biological activity (e.g., enzyme inhibition) be evaluated?
- Methodology :
- CYP enzyme assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values <10 μM indicate potent inhibition .
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ ~25 μM) .
Advanced Research Questions
Q. How to resolve contradictions in reported solubility and bioavailability data?
- Case study :
- Solubility conflicts : Some studies report high GI absorption (LogP = 3.2) , while others note limited aqueous solubility (<0.1 mg/mL).
- Resolution : Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal conditions. Adjust pH to 6.5–7.4 to mimic physiological environments .
Q. What strategies optimize regioselectivity in thiazolo-pyridazine ring formation?
- Methodology :
- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) to shield reactive amines during cyclization .
- Temperature control : Maintain reflux at 80–90°C to minimize side reactions (e.g., over-oxidation) .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points (e.g., 314–315°C vs. 290°C)?
- Root cause :
- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points. Use TGA-MS to identify volatiles .
- Polymorphism : Recrystallize from ethyl acetate to isolate the thermodynamically stable form .
Methodological Recommendations
Key Challenges in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
